N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide
Description
N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, an indazole moiety, and a piperazine ring
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c24-18(20-16-3-8-27(25,26)13-16)12-23-6-4-22(5-7-23)11-14-1-2-15-10-19-21-17(15)9-14/h1-2,9-10,16H,3-8,11-13H2,(H,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKLKDUZJKTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.
Synthesis of the Piperazine Derivative: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an alkylating agent.
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: The final step involves coupling the indazole and piperazine derivatives with the dioxothiolan ring through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bond, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring may yield sulfone derivatives, while reduction of the amide bond could lead to the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The dioxothiolan ring may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-5-ylmethyl)piperazin-1-yl]acetamide
- N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-7-ylmethyl)piperazin-1-yl]acetamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the indazole moiety, which can significantly influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity and selectivity for biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
